Sarmoxicillin

Description

Structure

3D Structure

Properties

CAS No. |

67337-44-4 |

|---|---|

Molecular Formula |

C21H27N3O6S |

Molecular Weight |

449.5 g/mol |

IUPAC Name |

methoxymethyl (2S,5R,6R)-6-[4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H27N3O6S/c1-20(2)15(19(28)30-10-29-5)23-17(27)14(18(23)31-20)24-16(26)13(22-21(24,3)4)11-6-8-12(25)9-7-11/h6-9,13-15,18,22,25H,10H2,1-5H3/t13?,14-,15+,18-/m1/s1 |

InChI Key |

XMNFWSAYWSUJMH-KRWWSPQJSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)OCOC)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)OCOC)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)OCOC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

sarmoxicillin sarmoxicillin monohydrochloride, (2S-(2alpha,5alpha,6beta(S*)))-isomer sarmoxicillin, (2S-(2alpha,5alpha,6beta(S*)))-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amoxicillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used for the treatment of bacterial infections. Its bactericidal activity stems from the specific inhibition of bacterial cell wall biosynthesis. This guide provides a detailed examination of the molecular mechanism of amoxicillin, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent disruption of peptidoglycan synthesis. We present quantitative data on its efficacy, detail the experimental protocols for susceptibility testing, and illustrate the key pathways and processes through structured diagrams.

Introduction

Amoxicillin, a derivative of 6-aminopenicillanic acid, belongs to the penicillin class of antibiotics.[1] Its efficacy against a wide range of Gram-positive and some Gram-negative bacteria has made it a cornerstone of antibacterial therapy.[2][3] Understanding its core mechanism of action is critical for optimizing its clinical use, overcoming resistance, and developing novel antibacterial agents. This document serves as a technical resource, elucidating the biochemical interactions and cellular consequences of amoxicillin exposure in susceptible bacteria.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary mechanism of amoxicillin is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2][4] This process is bactericidal, meaning it leads to the death of the bacterial cell.[2][3][5]

The Target: Penicillin-Binding Proteins (PBPs)

The molecular targets of amoxicillin are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[2][6] These enzymes, which include transpeptidases, are anchored in the bacterial cytoplasmic membrane and are responsible for the final steps of peptidoglycan assembly.[1][7] Specifically, they catalyze the cross-linking of peptide side chains of adjacent N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) glycan strands, which provides the cell wall its structural integrity.[8][9]

Molecular Interaction and Inhibition

Amoxicillin's structure, particularly its β-lactam ring, mimics the D-Ala-D-Ala moiety of the natural PBP substrate.[1][10] This allows it to fit into the active site of the PBP enzyme.

-

Acylation of PBP: The serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring.[11]

-

Covalent Bonding: This attack opens the strained β-lactam ring and forms a stable, covalent acyl-enzyme intermediate.[10][12]

-

Enzyme Inactivation: Unlike the natural substrate, this bond is very slow to hydrolyze. This effectively sequesters the enzyme, rendering it inactive and unable to perform its cross-linking function.[10][13]

The inhibition of multiple PBP types disrupts the delicate balance of cell wall synthesis and degradation, leading to a weakened cell wall structure. In the hypotonic environment of the host, this structural failure results in uncontrolled water influx, cell swelling, and eventual lysis.[4]

Signaling Pathway Diagram

The logical flow from amoxicillin administration to bacterial cell death is illustrated below.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Issues Specific to Antibiotics - The Use of Drugs in Food Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

The Prodrug Sarmoxicillin: A Technical Overview of its Chemical Properties and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Sarmoxicillin, a methoxymethyl ester of hetamoxicillin, is a prodrug of the widely used broad-spectrum antibiotic, amoxicillin. Its chemical modification significantly enhances its lipophilicity compared to its parent compound, a strategic alteration designed to improve its pharmacokinetic properties, including oral absorption and tissue penetration. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and pharmacokinetic profile of this compound, supported by experimental data and methodologies.

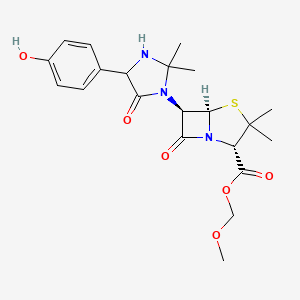

Chemical Structure and Identification

This compound is chemically designated as methoxymethyl (2S,5R,6R)-6-[4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.[1]

Key Structural Features:

-

β-Lactam Ring: The core structure contains a four-membered β-lactam ring fused to a five-membered thiazolidine ring, characteristic of the penicillin antibiotic class. This strained ring system is crucial for its antibacterial activity.

-

Amoxicillin Moiety: The fundamental structure is derived from amoxicillin, which is evident from the acyl side chain attached to the β-lactam ring.

-

Hetamoxicillin Intermediate: this compound is formally a derivative of hetamoxicillin, where the amino group of amoxicillin has reacted with acetone to form an imidazolidinone ring.

-

Methoxymethyl Ester: The carboxylic acid group of the thiazolidine ring is esterified with a methoxymethyl group. This ester linkage is key to its prodrug nature, as it is designed to be cleaved in vivo to release the active amoxicillin.

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 67337-44-4 |

| Molecular Formula | C21H27N3O6S |

| Molecular Weight | 449.52 g/mol |

| InChI Key | XMNFWSAYWSUJMH-KRWWSPQJSA-N |

| SMILES | CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)OCOC)C[1] |

Physicochemical Properties

The defining physicochemical characteristic of this compound is its increased lipophilicity compared to amoxicillin. This property is a direct result of the esterification of the polar carboxylic acid group.

Partition Coefficients:

The lipophilicity is quantitatively expressed by the partition coefficient (P), which measures the distribution of a compound between an organic and an aqueous phase.

| pH | Partition Coefficient (n-octanol/buffer) |

| 2.0 | >1000 |

| 3.0 | 18.2 |

| 6.0 | 3.0 |

| 7.4 | 3.0 |

| 8.0 | 3.0 |

Data extracted from Smyth et al., 1981.

This data clearly demonstrates a significantly higher preference for the organic phase at physiological pH compared to amoxicillin, which is an amphoteric molecule with much lower lipid solubility.

Pharmacokinetics and Metabolism

This compound is designed to be absorbed orally in its intact form, after which it undergoes hydrolysis to release the active drug, amoxicillin.

Absorption and Bioavailability:

Oral administration of this compound in human subjects has demonstrated that a significant portion of the prodrug is absorbed intact, bypassing extensive first-pass metabolism in the gut and liver.

Metabolic Pathway:

The in vivo conversion of this compound to amoxicillin proceeds through a two-step hydrolysis mechanism.

Pharmacokinetic Parameters:

Studies in humans have shown differences in the pharmacokinetic profiles of amoxicillin when administered as this compound compared to oral amoxicillin. Administration of this compound leads to a lower peak plasma concentration (Cmax) of amoxicillin and a longer time to reach Cmax (Tmax), suggesting a slower, more sustained release of the active drug.

| Parameter | This compound Administration | Amoxicillin Administration |

| Amoxicillin Cmax | Lower | Higher |

| Amoxicillin Tmax | Longer | Shorter |

| Amoxicillin Half-life | Longer | Shorter |

| Salivary Amoxicillin | Significant Levels | Negligible Levels |

Qualitative summary from Smyth et al., 1981.

The appearance of significant levels of amoxicillin in the saliva after this compound administration is a notable finding, suggesting improved tissue penetration of the lipophilic prodrug.

Mechanism of Action

As this compound is a prodrug, its antibacterial activity is attributable to the action of its active metabolite, amoxicillin.

Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. Inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis.

Experimental Protocols

The following are summaries of the experimental methodologies used to characterize this compound.

Determination of Partition Coefficients:

-

Principle: The distribution of the compound between two immiscible phases, n-octanol (representing a lipid environment) and an aqueous buffer at a specific pH, is measured.

-

Methodology:

-

Solutions of this compound and amoxicillin were prepared in aqueous buffers at various pH values (2.0, 3.0, 6.0, 7.4, and 8.0).

-

Equal volumes of the buffered solution and n-octanol were mixed and allowed to equilibrate at 25°C.

-

The concentration of the compound in the aqueous phase was determined spectrophotometrically by measuring the absorbance at 270 nm.

-

The partition coefficient was calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

Human Pharmacokinetic Studies:

-

Study Design: A randomized, crossover study design was employed with healthy adult male volunteers.

-

Methodology:

-

Subjects were administered single oral doses of this compound or amoxicillin.

-

Blood and saliva samples were collected at predetermined time intervals.

-

Plasma and saliva concentrations of this compound and amoxicillin were determined using a validated bioassay or chromatographic method.

-

Pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life were calculated from the concentration-time data.

-

Conclusion

This compound represents a successful application of the prodrug concept to improve the pharmacokinetic properties of amoxicillin. Its enhanced lipophilicity facilitates improved absorption and tissue distribution, leading to a distinct pharmacokinetic profile characterized by sustained plasma concentrations and the ability to penetrate into compartments such as saliva. The ultimate therapeutic effect of this compound is mediated by its efficient in vivo conversion to amoxicillin, which then acts by inhibiting bacterial cell wall synthesis. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and professionals involved in the development and study of novel antibiotic therapies.

References

An In-depth Technical Guide to the Synthesis and Purification of Amoxicillin

Disclaimer: This guide details the synthesis and purification of Amoxicillin. The term "Sarmoxicillin" did not yield specific results in comprehensive searches of scientific literature and is likely a typographical error, a developmental codename, or a regional variant name for Amoxicillin. Given the context of β-lactam antibiotics, the information presented for Amoxicillin is considered the most relevant and technically sound response.

Introduction

Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used to treat a variety of bacterial infections.[1] As a semi-synthetic derivative of penicillin, its production is a significant undertaking in the pharmaceutical industry, requiring precise control over synthesis and rigorous purification to ensure safety and efficacy.[2] This guide provides a detailed overview of the primary methods for Amoxicillin synthesis and purification, intended for researchers, scientists, and professionals in drug development.

The core of Amoxicillin's structure is the 6-aminopenicillanic acid (6-APA) nucleus, which is acylated with a D-(-)-α-amino-p-hydroxyphenylacetyl group. The production of 6-APA is typically achieved through the fermentation of Penicillium chrysogenum to produce Penicillin G, followed by enzymatic hydrolysis.[2][3] The subsequent synthesis of Amoxicillin from 6-APA can be accomplished through either chemical or enzymatic pathways. While chemical methods were historically prevalent, enzymatic synthesis has become the preferred industrial method due to its milder reaction conditions, reduced environmental impact, and higher specificity.[3]

Synthesis of Amoxicillin

The transformation of the 6-APA precursor into Amoxicillin is the crucial step in its production. This is primarily achieved via two routes: enzymatic synthesis and chemical synthesis.

Enzymatic Synthesis

Enzymatic synthesis is considered a "green" chemistry approach and is now the predominant industrial method.[3] It utilizes an immobilized enzyme, typically Penicillin G Acylase (PGA), to catalyze the acylation of 6-APA with an activated side-chain donor.[1] The most common side-chain donor is D-p-hydroxyphenylglycine methyl ester (HPGME).[1][4]

The reaction is kinetically controlled, meaning the formation of Amoxicillin is favored initially, but the same enzyme can also catalyze the hydrolysis of both the substrate (HPGME) and the product (Amoxicillin).[4] Therefore, reaction conditions must be carefully optimized to maximize the synthesis yield before hydrolysis becomes significant.

Key Reaction Parameters:

-

pH: The pH is a critical parameter, as the enzyme's activity and the ionization state of the substrates are pH-dependent. The optimal pH for synthesis is typically maintained around 6.0-6.5.[1]

-

Temperature: Lower temperatures (e.g., 15-25°C) generally favor the synthesis reaction over hydrolysis, leading to higher yields.[5]

-

Substrate Ratio: An excess of the acyl donor (HPGME) relative to 6-APA is often used to drive the reaction towards product formation. A molar ratio of HPGME to 6-APA of 2:1 or 3:1 is common.[4]

-

Co-solvents: The addition of organic co-solvents, such as ethylene glycol, can enhance the yield by improving the solubility of substrates and shifting the reaction equilibrium. Yields can be significantly improved with the addition of co-solvents.[5]

The following protocol is a representative example synthesized from multiple sources describing the key steps in a batch enzymatic synthesis process.

-

Reactor Setup: A temperature-controlled batch reactor equipped with a pH controller and an agitator is used.

-

Reagent Preparation:

-

Prepare an aqueous solution of 6-aminopenicillanic acid (6-APA). A typical starting concentration is 50-125 mM.

-

Prepare a solution of D-p-hydroxyphenylglycine methyl ester (HPGME). A typical starting concentration is 100-375 mM to achieve the desired molar excess.

-

If using a co-solvent, prepare the reaction buffer (e.g., sodium phosphate) with the desired percentage of ethylene glycol (e.g., 30-60% v/v).[5]

-

-

Reaction Initiation:

-

Add the 6-APA and HPGME solutions to the reactor.

-

Adjust the temperature to the desired setpoint (e.g., 20-25°C).[5]

-

Adjust the pH to the optimal level (e.g., 6.0-6.5) using a suitable base (e.g., NaOH).

-

Introduce the immobilized Penicillin G Acylase (e.g., 20 IU per mmol of 6-APA) to start the reaction.

-

-

Reaction Monitoring:

-

Maintain the temperature and pH at the setpoints throughout the reaction. The pH will tend to drop as the reaction proceeds, requiring the controlled addition of a base.

-

Monitor the concentrations of Amoxicillin, 6-APA, and HPGME over time using High-Performance Liquid Chromatography (HPLC).

-

-

Reaction Termination:

-

The reaction is typically stopped after a predetermined time (e.g., 4-10 hours) when the maximum concentration of Amoxicillin is achieved, before product hydrolysis significantly reduces the yield.[5]

-

The immobilized enzyme is separated from the reaction mixture by filtration for reuse.

-

The resulting solution, containing Amoxicillin, unreacted substrates, and by-products, is then forwarded to the purification stage.

-

Chemical Synthesis

Traditional chemical synthesis routes often involve the use of protecting groups for the amino and carboxyl functions of the reactants and harsh reaction conditions. One common method involves the use of a Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid.

This process is generally less favored now due to several disadvantages compared to the enzymatic route:

-

Harsh Conditions: It often requires very low temperatures (e.g., -30°C to -40°C).[3]

-

Toxic Reagents: The synthesis involves toxic solvents like methylene chloride and silylating agents (e.g., phosphorus pentachloride).[3]

-

Waste Generation: Chemical synthesis generates a significant amount of non-recyclable waste.[6]

-

Multiple Steps: The process typically involves more steps, including the addition and removal of protecting groups.[3]

Purification of Amoxicillin

Purification is a critical step to ensure the final Active Pharmaceutical Ingredient (API) meets stringent purity and quality standards. The primary method for industrial-scale purification of Amoxicillin is isoelectric point crystallization.

Isoelectric Point Crystallization

Amoxicillin is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino group) functionalities. Its solubility in water is highly dependent on pH and is at a minimum at its isoelectric point (pI), which is approximately 4.8-5.2.

The purification process leverages this property. The crude Amoxicillin solution from the synthesis step is subjected to a series of pH adjustments to first dissolve the product and remove impurities, and then to precipitate the pure Amoxicillin trihydrate crystals.

The following is a representative protocol for the purification of Amoxicillin from an aqueous solution.

-

Dissolution:

-

Take the filtered reaction solution from the synthesis step.

-

Adjust the pH to a low value (e.g., 0.9-1.1) using an acid such as hydrochloric acid. At this acidic pH, the amino group is protonated, and Amoxicillin becomes highly soluble as its hydrochloride salt.

-

Filter the solution to remove any insoluble impurities.

-

-

Crystallization:

-

Transfer the clarified acidic solution to a crystallizer and cool it to a low temperature (e.g., 2-8°C).

-

Slowly add a base (e.g., dilute ammonia water or sodium hydroxide) with constant stirring to gradually increase the pH of the solution.

-

As the pH approaches the isoelectric point of Amoxicillin (pH 4.8-5.2), the solubility decreases dramatically, and Amoxicillin trihydrate begins to crystallize out of the solution.

-

Carefully control the rate of pH adjustment and the temperature to promote the growth of uniform crystals and minimize the inclusion of impurities.

-

-

Crystal Growth and Isolation:

-

Once the target pH is reached, continue stirring at a low temperature for a period (e.g., 0.5-2 hours) to allow for complete crystal growth.

-

Isolate the precipitated Amoxicillin trihydrate crystals by centrifugation or filtration.

-

-

Washing and Drying:

-

Wash the crystal cake with a sequence of solvents to remove residual impurities. This may include an aqueous solution of an organic solvent (e.g., 5-10% isopropanol in water) followed by a pure organic solvent (e.g., isopropanol or ethanol).

-

Dry the purified crystals under vacuum at a controlled temperature to obtain the final Amoxicillin trihydrate API.

-

Data Presentation

The following tables summarize quantitative data on the enzymatic synthesis of Amoxicillin under various conditions as reported in the literature.

Table 1: Effect of Temperature and pH on Enzymatic Synthesis Yield

| Temperature (°C) | pH | Substrate Ratio (HPGME:6-APA) | Yield (%) | Reference |

| 15 | 6.5 | 2:1 | 58.7 | |

| 20 | 6.0 | 2:1 | ~55 | |

| 25 | 6.3 | 2:1 | ~45 | [1] |

| 25 | 6.0 | 3:1 | 55.2 | [5] |

| 35 | 6.3 | 2:1 | 50 | [1] |

Table 2: Effect of Co-Solvents on Enzymatic Synthesis Yield

| Co-Solvent | Concentration (% v/v) | Temperature (°C) | pH | Yield (%) | Reference |

| None | 0 | 25 | 6.0 | ~10 | [1] |

| Ethylene Glycol | 30 | 20 | 6.5 | 53.9 | |

| Ethylene Glycol | 40 | 20 | 6.5 | 48.3 | |

| Ethylene Glycol | 60 | 25 | 6.0 | 55.2 | [5] |

| 2-Propanol | - | - | - | - | |

| Ethyl Acetate | - | - | - | - |

Note: Direct comparison of yields can be challenging due to variations in enzyme loading, reaction time, and initial substrate concentrations across different studies.

Mandatory Visualizations

Overall Amoxicillin Production Workflow

Caption: High-level workflow for the industrial production of Amoxicillin.

Enzymatic Synthesis Pathway of Amoxicillin

Caption: Key reactions in the enzymatic synthesis of Amoxicillin.

References

- 1. sid.ir [sid.ir]

- 2. Industrial production of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 12 Principles of Green Chemistry - American Chemical Society [acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of solvent extraction for the removal of amoxicillin drug residues in environmental waters | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

The Prodrug Advantage: A Technical Guide to the Discovery and Development of Sarmoxicillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmoxicillin, a lipophilic prodrug of the broad-spectrum antibiotic amoxicillin, represents a significant endeavor in enhancing the therapeutic efficacy of penicillin-class antibiotics. Developed as the methoxymethyl ester of hetamoxicillin, this compound was designed to improve the oral absorption and tissue penetration of its parent compound, amoxicillin. This technical guide provides a comprehensive overview of the discovery, development, and experimental evaluation of this compound, drawing from available scientific literature. It details the rationale behind its synthesis, its pharmacokinetic profile in humans, and the experimental methodologies employed in its preclinical and clinical assessments.

Introduction: The Rationale for a Lipophilic Amoxicillin Prodrug

Amoxicillin, a cornerstone in the treatment of bacterial infections, exhibits excellent bactericidal activity. However, its therapeutic efficacy can be limited by incomplete oral absorption and suboptimal tissue distribution. To overcome these limitations, research efforts have focused on the development of prodrugs, which are inactive or less active precursors that are metabolized into the active drug within the body.

This compound was conceived as a solution to these challenges. By esterifying amoxicillin to form the methoxymethyl ester of hetamoxicillin, its lipophilicity was significantly increased. This chemical modification was intended to enhance its passage through the lipid-rich membranes of the gastrointestinal tract and improve its penetration into various tissues, thereby potentially leading to higher local concentrations of the active drug, amoxicillin, at the site of infection.

Discovery and Development

While the specific timeline and individuals behind the initial discovery of this compound are not extensively detailed in readily available literature, its development emerged from the broader scientific exploration of penicillin prodrugs. The primary goal was to create a molecule that could effectively deliver amoxicillin to the systemic circulation and tissues.

The key structural modification in this compound is the formation of the methoxymethyl ester of hetamoxicillin. Hetamoxicillin itself is a condensation product of amoxicillin and acetone. The subsequent esterification of the carboxyl group of hetamoxicillin with a methoxymethyl group results in this compound. This transformation converts the amphoteric amoxicillin into a more cationic and significantly more lipid-soluble compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis can be inferred from its chemical structure. The process would logically involve two main stages:

-

Formation of Hetamoxicillin: Amoxicillin is reacted with acetone, leading to the formation of a labile imidazolidinone ring by condensation of the acetone with the amino group and the adjacent amide nitrogen of the amoxicillin side chain.

-

Esterification: The carboxylic acid group of hetamoxicillin is then esterified with a methoxymethylating agent, such as chloromethyl methyl ether, in the presence of a suitable base to yield this compound.

Further purification steps would be necessary to isolate this compound of high purity for pharmaceutical use.

Mechanism of Action and Metabolism

This compound itself is a prodrug and does not possess intrinsic antibacterial activity. Its therapeutic effect is realized upon its conversion to the active parent drug, amoxicillin.

In Vivo Conversion Pathway

Following oral administration, this compound is absorbed from the gastrointestinal tract. In the systemic circulation, it undergoes hydrolysis to release amoxicillin. This conversion involves the cleavage of both the methoxymethyl ester bond and the acetone penicinate bond of the hetamoxicillin structure.[1]

Mechanism of Action of Amoxicillin

Once released, amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.

Pharmacokinetics

A key study in normal human subjects demonstrated the pharmacokinetic profile of this compound following oral administration.[1]

Absorption and Bioavailability

Oral absorption studies indicated that this compound is partially hydrolyzed by nonenzymatic and first-pass metabolism in the gut or liver.[1] However, a significant amount of the intact ester reaches the systemic circulation.[1]

Distribution

A notable finding was the significantly increased lipid partitioning of this compound, with a reported 30- to 600-fold increase compared to amoxicillin.[1] This enhanced lipophilicity is believed to contribute to better tissue penetration. Evidence for this was seen in the demonstration of significant amoxicillin levels in the saliva of subjects administered this compound, a phenomenon not observed with the administration of amoxicillin itself over a 250- to 1,000-mg dose range.[1]

Metabolism and Excretion

As previously mentioned, this compound is converted to amoxicillin in the plasma. The pharmacokinetic profile of the resulting amoxicillin differs from that observed after direct amoxicillin administration. Specifically, administration of this compound leads to a lower maximum plasma concentration (Cmax) of amoxicillin, a lower area under the curve (AUC), and a longer half-life.[1]

Table 1: Comparative Pharmacokinetic Parameters of Amoxicillin after Oral Administration of this compound and Amoxicillin (Qualitative Summary)

| Parameter | Amoxicillin from this compound | Direct Amoxicillin Administration |

| Amoxicillin Cmax | Lower | Higher |

| Amoxicillin AUC | Lower | Higher |

| Amoxicillin Half-life | Longer | Shorter |

| Amoxicillin in Saliva | Significant levels detected | Not detected |

Source: Based on qualitative descriptions from Smyth et al., 1981.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not extensively published. However, based on the available literature, the following methodologies were likely employed.

Human Pharmacokinetic Study Protocol (Reconstructed)

The primary human pharmacokinetic study of this compound likely followed a protocol similar to the one outlined below.

Methodology Details:

-

Subjects: Healthy adult volunteers would have been recruited after providing informed consent and undergoing a physical examination.

-

Dosing: Subjects would have received single or multiple oral doses of this compound tablets or amoxicillin capsules.

-

Sample Collection: Blood samples would have been collected at predefined time points post-dosing to obtain plasma. Saliva samples would also have been collected.

-

Bioassay: The concentrations of amoxicillin in plasma and saliva would have been determined using a microbiological assay. This typically involves measuring the zone of inhibition of a susceptible bacterial strain (e.g., Sarcina lutea or Bacillus subtilis) on an agar plate containing the sample. The size of the inhibition zone is proportional to the concentration of the antibiotic.

-

Pharmacokinetic Analysis: Standard pharmacokinetic parameters such as Cmax, time to Cmax (Tmax), AUC, and elimination half-life would have been calculated from the plasma concentration-time data.

In Vitro Antibacterial Activity (Hypothetical Protocol)

While specific MIC (Minimum Inhibitory Concentration) values for this compound are not available in the reviewed literature, a standard broth microdilution or agar dilution method would have been used to assess the in vitro activity of the amoxicillin released from this compound.

Table 2: Hypothetical MIC Data for Amoxicillin against Common Pathogens (for reference)

| Bacterial Strain | Amoxicillin MIC (µg/mL) |

| Streptococcus pneumoniae | ≤0.06 - 2.0 |

| Haemophilus influenzae | ≤0.25 - 4.0 |

| Escherichia coli | ≤2.0 - >32 |

| Staphylococcus aureus (penicillin-susceptible) | ≤0.12 |

Note: These are representative MIC ranges for amoxicillin and not specific data for this compound.

Conclusion

This compound stands as a noteworthy example of the prodrug strategy aimed at enhancing the pharmacokinetic properties of an established antibiotic. The conversion of amoxicillin into a more lipophilic ester, this compound, demonstrated the potential for improved tissue distribution, as evidenced by its ability to deliver detectable levels of amoxicillin to saliva. While the available data provides a foundational understanding of its properties, a more comprehensive evaluation, including detailed clinical efficacy and safety studies, would be required to fully elucidate its therapeutic potential. This guide serves as a technical summary of the existing knowledge on this compound for the scientific and drug development community.

References

An In-depth Technical Guide to the Solubility and Stability Profile of Amoxicillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used for the treatment of a variety of bacterial infections.[1] Its efficacy is intrinsically linked to its physicochemical properties, primarily its solubility and stability, which influence its formulation, bioavailability, and therapeutic outcomes. This technical guide provides a comprehensive overview of the solubility and stability profile of Amoxicillin, intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation.

Solubility Profile

The solubility of Amoxicillin is a critical parameter influencing its absorption and formulation development. It is a polar molecule, and its solubility is significantly affected by pH and temperature.

Aqueous Solubility

Amoxicillin is sparingly soluble in water.[2] The aqueous solubility is highly dependent on the pH of the medium due to the presence of ionizable functional groups: a carboxylic acid (pKa₁ ≈ 2.7), an amino group (pKa₂ ≈ 7.4), and a phenolic hydroxyl group (pKa₃ ≈ 9.6).[3] This amphoteric nature results in a U-shaped pH-solubility profile, with the lowest solubility observed at its isoelectric point.[4]

Table 1: Aqueous Solubility of Amoxicillin as a Function of pH and Temperature

| pH | Temperature (°C) | Solubility (mg/mL) | Reference |

| 5.0 | 25 | ~4.0 | [5] |

| 7.4 | Not Specified | 0.0107 | [2] |

| 2-8 | 25-100 | Stable in solution up to 60°C | [6] |

Solubility in Organic Solvents

Amoxicillin exhibits limited solubility in most organic solvents.

Table 2: Solubility of Amoxicillin in Various Solvents

| Solvent | Solubility | Reference |

| Water | 1 g in ~370 mL | [2] |

| Methanol | 1 g in ~330 mL | [2] |

| Ethanol | 1 g in ~2000 mL | [2] |

| Acetone | Insoluble | [7] |

| Chloroform | Insoluble | [8] |

Stability Profile

The stability of Amoxicillin is a crucial factor for its storage, formulation, and therapeutic efficacy. The primary route of degradation is the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity.[3]

pH-Dependent Stability

Amoxicillin is most stable in the pH range of 4 to 6.[9] The rate of hydrolysis increases significantly in both acidic and alkaline conditions.

-

Acidic Conditions (pH < 4): Under acidic conditions, the primary degradation product is Amoxicilloic acid.[3]

-

Alkaline Conditions (pH > 8): In alkaline solutions, Amoxicillin can degrade into various products, including Amoxicilloic acid and piperazine-2,5-dione derivatives.[10]

Temperature-Dependent Stability

The degradation of Amoxicillin is accelerated at higher temperatures. For reconstituted oral suspensions, refrigeration (2-8 °C) is recommended to maintain stability over the treatment period.[11]

Table 3: Temperature-Dependent Degradation of Amoxicillin

| Temperature | Conditions | Observations | Reference |

| 2-8 °C | Reconstituted Suspension | Lowest level of degradation over 7 days. | [12] |

| 20-25 °C | Capsules | Stable for 14 days when protected from moisture. | [12] |

| > 60 °C | Aqueous Solution | Decomposition occurs. | [6] |

Photostability

Exposure to UV light can lead to the degradation of Amoxicillin, especially in the presence of oxygen.[6] Formulations should be protected from light to maintain their potency.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[13][14]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Amoxicillin powder to a known volume of the desired aqueous buffer (of a specific pH) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration using a chemically inert filter (e.g., 0.45 µm PTFE).

-

Quantification: Analyze the concentration of Amoxicillin in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

-

Data Analysis: The determined concentration represents the equilibrium solubility of Amoxicillin under the tested conditions.

Determination of Stability (HPLC Method)

A stability-indicating HPLC method is essential for quantifying the active pharmaceutical ingredient (API) and its degradation products over time.[16][17]

Methodology:

-

Sample Preparation: Prepare solutions of Amoxicillin in the desired media (e.g., different pH buffers, water) at a known concentration.

-

Stress Conditions: Subject the prepared solutions to various stress conditions, including different temperatures (e.g., 4°C, 25°C, 40°C), pH values, and light exposure (as per ICH guidelines).

-

Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each stressed sample.

-

HPLC Analysis:

-

Chromatographic Conditions: Utilize a reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of phosphate buffer and acetonitrile) at a specific flow rate. Detection is typically performed using a UV detector at an appropriate wavelength (e.g., 230 nm).

-

Quantification: Inject the samples into the HPLC system. The concentration of Amoxicillin and its degradation products are determined by comparing their peak areas to those of a standard calibration curve.

-

-

Data Analysis: Plot the concentration of Amoxicillin as a function of time for each stress condition to determine the degradation kinetics and calculate parameters such as the degradation rate constant and shelf-life (t₉₀).

Signaling and Degradation Pathways

Mechanism of Action

Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][18]

References

- 1. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Formulation, characterization and physicochemical evaluation of amoxicillin effervescent tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. echemi.com [echemi.com]

- 8. Acetic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ripublication.com [ripublication.com]

- 12. mdpi.com [mdpi.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. High-performance liquid chromatographic method for potency determination of amoxicillin in commercial preparations and for stability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RP-HPLC method for stability of amoxicillin and cloxacillin. [wisdomlib.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. m.youtube.com [m.youtube.com]

The Kinetics of Sarmoxicillin Hydrolysis to Amoxicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis kinetics of sarmoxicillin, a prodrug of the widely-used antibiotic amoxicillin. Understanding the conversion rate and the factors that influence it is critical for drug formulation, stability studies, and predicting pharmacokinetic profiles. This document synthesizes available data, outlines experimental protocols for studying the hydrolysis, and presents the logical relationships governing the conversion process.

Introduction

This compound is a lipophilic prodrug of amoxicillin, designed to improve its oral bioavailability and tissue penetration.[1][2] Structurally, it is the methoxymethyl ester of hetamoxicillin, which itself is a condensation product of amoxicillin and acetone.[1] The therapeutic efficacy of this compound relies on its efficient in vivo hydrolysis to the active parent drug, amoxicillin. This conversion involves the cleavage of both the methoxymethyl ester and the acetone penicinate bonds.[1][2][3] The rate of this hydrolysis is a key determinant of the pharmacokinetic profile of amoxicillin when administered as this compound.[1]

The conversion is not instantaneous and is influenced by several factors, including pH, temperature, and the presence of enzymes.[1] this compound is only partially hydrolyzed through non-enzymatic and first-pass metabolism, allowing significant quantities of the intact ester to reach systemic circulation.[2][3][4] This guide delves into the specifics of this critical hydrolysis process.

Hydrolysis Pathway

The conversion of this compound to amoxicillin is a multi-step process. The primary reaction involves the hydrolysis of two key bonds: the methoxymethyl ester bond and the bond within the cyclic acetone adduct (a thiazolidine ring characteristic of het-penicillins).

References

- 1. journals.asm.org [journals.asm.org]

- 2. Human pharmacokinetics and disposition of this compound, a lipophilic amoxicillin prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Human pharmacokinetics and disposition of this compound, a lipophilic amoxicillin prodrug - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Sarmoxicillin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarmoxicillin is a methoxymethyl ester prodrug of hetacillin, which is readily converted to the broad-spectrum β-lactam antibiotic, amoxicillin, in vivo. This strategic prodrug design enhances the lipophilicity of the parent compound, amoxicillin, facilitating improved absorption and potentially greater tissue penetration. The antimicrobial efficacy of this compound is therefore directly attributable to the in situ-generated amoxicillin. This guide provides a comprehensive overview of the antimicrobial spectrum of amoxicillin, supported by quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and relevant experimental workflows.

Introduction: this compound as a Prodrug of Amoxicillin

This compound is designed to overcome some of the pharmacokinetic limitations of its active moiety, amoxicillin. As a prodrug, it is pharmacologically inactive until it undergoes chemical or enzymatic conversion within the body to release the active amoxicillin. This conversion process is crucial for its therapeutic effect. The primary advantage of the this compound formulation lies in its increased lipid solubility, which can lead to enhanced oral absorption and distribution into various tissues.

Mechanism of Action

The antibacterial activity of this compound is solely dependent on the action of amoxicillin. Amoxicillin is a bactericidal agent that belongs to the penicillin class of antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are essential enzymes involved in the terminal steps of peptidoglycan synthesis. The inhibition of these enzymes leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.

In Vitro Antimicrobial Spectrum of Amoxicillin

The antimicrobial spectrum of this compound is identical to that of amoxicillin. Amoxicillin demonstrates activity against a broad range of Gram-positive and a select group of Gram-negative bacteria. The following tables summarize the in vitro activity of amoxicillin in terms of Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 1: In Vitro Activity of Amoxicillin against Gram-Positive Aerobes

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (β-lactamase negative) | 0.12 - 2 | 0.25 | 0.5 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 - 0.5 | 0.03 | 0.06 |

| Streptococcus pyogenes (Group A Strep) | ≤0.015 - 0.25 | 0.03 | 0.06 |

| Enterococcus faecalis | 0.5 - 4 | 1 | 2 |

| Listeria monocytogenes | 0.25 - 2 | 0.5 | 1 |

Table 2: In Vitro Activity of Amoxicillin against Gram-Negative Aerobes

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae (β-lactamase negative) | 0.06 - 2 | 0.25 | 0.5 |

| Escherichia coli (non-ESBL) | 2 - 32 | 4 | 16 |

| Proteus mirabilis | 0.25 - 8 | 0.5 | 2 |

| Salmonella species | 0.25 - 4 | 0.5 | 2 |

| Shigella species | 0.5 - 8 | 1 | 4 |

Note: The susceptibility of bacteria to amoxicillin can be significantly affected by the production of β-lactamase enzymes, which inactivate the antibiotic. The data presented here is for β-lactamase negative strains unless otherwise specified. The clinical efficacy against some of these organisms may vary.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro antimicrobial spectrum of amoxicillin is performed using standardized methods, primarily broth microdilution and disk diffusion, as outlined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antimicrobial agent in a liquid medium.

Objective: To determine the lowest concentration of amoxicillin that inhibits the visible growth of a bacterial isolate.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Amoxicillin powder of known potency

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or McFarland densitometer

-

Sterile diluents (e.g., sterile water or phosphate-buffered saline)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Amoxicillin Stock Solution: Prepare a stock solution of amoxicillin at a concentration of 1280 µg/mL or at least 10 times the highest concentration to be tested.[1]

-

Serial Dilutions: Perform serial two-fold dilutions of the amoxicillin stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of amoxicillin in a well that shows no visible bacterial growth. A reading mirror or a spectrophotometer can be used to aid in the determination.

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Objective: To qualitatively determine the susceptibility of a bacterial isolate to amoxicillin.

Materials:

-

Mueller-Hinton agar (MHA) plates (4 mm depth)

-

Amoxicillin disks (10 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from isolated colonies and adjust the turbidity to match a 0.5 McFarland standard.

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Application of Antibiotic Disks: Aseptically place an amoxicillin disk onto the inoculated surface of the agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the amoxicillin disk in millimeters.

-

Interpretation: Compare the measured zone diameter to the interpretive criteria provided by CLSI to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Conclusion

This compound, as a prodrug of amoxicillin, offers a potentially advantageous pharmacokinetic profile while retaining the well-characterized and broad antimicrobial spectrum of amoxicillin. Its efficacy is directed against a range of Gram-positive and susceptible Gram-negative bacteria through the inhibition of cell wall synthesis. The in vitro activity, as determined by standardized methods such as broth microdilution and disk diffusion, provides essential data for guiding its potential clinical applications. This guide serves as a technical resource for researchers and drug development professionals, providing the foundational knowledge of this compound's antimicrobial properties.

References

An In-depth Technical Guide to the Core Intellectual Property Landscape of Sarmoxicillin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarmoxicillin, a lipophilic prodrug of the widely-used antibiotic amoxicillin, represents a strategic approach to enhancing the therapeutic efficacy of its parent compound. This technical guide delves into the core scientific principles and intellectual property considerations surrounding this compound. While specific patent protection for this compound as a distinct entity is not prominent in the current landscape, largely due to its development phase predating modern patenting strategies for prodrugs, the underlying principles of its design and the broader intellectual property context of amoxicillin and its derivatives offer valuable insights for researchers in antibiotic development. This document provides a comprehensive overview of this compound's pharmacokinetics, mechanism of action, and the relevant intellectual property frameworks.

Introduction to this compound

This compound is the methoxymethyl ester of hetamoxicillin, designed to function as a prodrug of amoxicillin.[1] The primary rationale behind its development was to increase the lipophilicity of amoxicillin, thereby improving its absorption and tissue penetration.[1] Amoxicillin, an aminopenicillin, is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[2] However, its therapeutic efficacy can be limited by its pharmacokinetic properties. This compound addresses this by masking the hydrophilic carboxyl group of amoxicillin, leading to a significant increase in lipid partitioning.[1] Following administration, this compound is metabolized in the body to release the active amoxicillin.[1]

Patent and Intellectual Property Landscape

A direct patent for "this compound" is not readily identifiable in major patent databases. This is likely due to the era in which it was developed, with the primary scientific publication on the compound dating back to 1981.[1] The original patents for amoxicillin itself have long since expired, leading to a robust generic market.[3][4]

The intellectual property strategy for a compound like this compound would typically fall under the category of patents for new chemical entities (NCEs), formulations, or methods of use. In the current landscape, intellectual property protection for antibiotic prodrugs generally focuses on several key areas:

-

Composition of Matter Patents: These patents would cover the novel chemical structure of the prodrug itself. While a historical patent for this compound is not apparent, any newly synthesized and characterized amoxicillin prodrug with advantageous properties could be eligible for such protection.

-

Formulation Patents: Innovations in the formulation of amoxicillin and its derivatives are a common subject of patents. These can include modified-release formulations designed to optimize the drug's pharmacokinetic profile.[1]

-

Patents for Combinations: Patents are often sought for combinations of amoxicillin or its prodrugs with other active ingredients, such as β-lactamase inhibitors (e.g., clavulanic acid), which protect the antibiotic from degradation by resistant bacteria.

-

Method of Use Patents: These patents cover new therapeutic applications of a known compound. If this compound were found to be particularly effective for a specific, previously untreated condition, this new use could be patented.

The broader patent landscape for amoxicillin derivatives continues to evolve, with a focus on overcoming antibiotic resistance and improving patient compliance through novel delivery systems.

Mechanism of Action

As a prodrug, this compound itself is inactive. Its therapeutic effect is derived from the in vivo hydrolysis to amoxicillin. Amoxicillin exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[5]

Specifically, amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[5] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By inhibiting the transpeptidation step in peptidoglycan synthesis, amoxicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5]

Experimental Protocols

The foundational human pharmacokinetic study of this compound provides detailed methodologies.

Human Pharmacokinetic Study Protocol [1]

-

Subjects: Healthy adult male volunteers.

-

Drug Administration: Oral administration of this compound and amoxicillin in various dosages (250 to 1,000 mg).

-

Sample Collection: Blood and saliva samples were collected at predetermined intervals over a 12-hour period.

-

Analytical Method:

-

Sample Preparation: Plasma and saliva samples were deproteinized.

-

Assay: A microbiological assay using Sarcina lutea ATCC 9341 was employed to determine the concentrations of this compound and amoxicillin.

-

-

Pharmacokinetic Analysis: Standard pharmacokinetic parameters were calculated, including peak plasma concentration (Cmax), time to peak concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

Quantitative Data

The 1981 study provides key pharmacokinetic data comparing this compound to amoxicillin.

Table 1: Pharmacokinetic Parameters of Amoxicillin after Oral Administration of this compound and Amoxicillin (500 mg dose) [1]

| Parameter | This compound | Amoxicillin |

| Cmax (µg/mL) | 3.5 | 7.5 |

| Tmax (h) | 2.5 | 2.0 |

| AUC (µg·h/mL) | 14.8 | 24.5 |

| t1/2 (h) | 1.5 | 1.2 |

Table 2: Salivary Amoxicillin Concentrations after Oral Administration (500 mg dose) [1]

| Time (h) | This compound (µg/mL) | Amoxicillin (µg/mL) |

| 1 | 0.08 | Not Detected |

| 2 | 0.15 | Not Detected |

| 4 | 0.10 | Not Detected |

| 6 | 0.05 | Not Detected |

Conclusion

This compound serves as a compelling case study in the prodrug strategy for enhancing the therapeutic profile of established antibiotics. While its own intellectual property footprint is not prominent, the principles of its design—increasing lipophilicity to improve bioavailability and tissue distribution—remain highly relevant in modern drug development. For researchers and scientists, the exploration of novel prodrugs of existing antibiotics like amoxicillin continues to be a viable pathway for innovation, with clear avenues for securing intellectual property through composition of matter, formulation, and method of use patents. The future of antibiotic development will likely rely on such creative approaches to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide to the Theoretical Advantages of Sarmoxicillin's Lipophilicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significant theoretical and demonstrated advantages conferred by the increased lipophilicity of Sarmoxicillin, a prodrug of the widely-used antibiotic Amoxicillin. By modifying the parent compound's physicochemical properties, this compound presents an enhanced pharmacokinetic profile, suggesting superior tissue penetration and potential for improved therapeutic outcomes. This document details the chemical basis for these advantages, summarizes key pharmacokinetic data, outlines relevant experimental methodologies, and provides visual representations of its mechanism and associated analytical workflows.

Chemical Modification and Enhanced Lipophilicity

This compound is the methoxymethyl ester of hetamoxicillin, which itself is a prodrug of amoxicillin.[1][2] This esterification of the carboxyl group on the amoxicillin structure is a critical modification that fundamentally alters its physicochemical properties. It converts amoxicillin from an amphoteric compound, which possesses both acidic and basic functional groups, into a more cationic and significantly more lipophilic molecule.[1][3][4] This increased affinity for lipid environments is the primary driver of its pharmacological advantages.

Studies have quantified this change, demonstrating a 30- to 600-fold increase in lipid partitioning for this compound compared to its parent compound, amoxicillin.[1][3] This substantial shift towards lipophilicity is central to its improved ability to traverse biological membranes.

Table 1: Comparison of Physicochemical Properties

| Property | Amoxicillin | This compound | Reference |

| Chemical Formula | C₁₆H₁₉N₃O₅S | C₂₁H₂₇N₃O₆S | [5][6] |

| Molecular Weight | 365.4 g/mol | 449.52 g/mol | [5][6] |

| Character | Amphoteric | Cationic | [1][4] |

| Lipophilicity | Experimental Log P: 0.87 | 30- to 600-fold increase in lipid partitioning vs. Amoxicillin | [1][7] |

Pharmacokinetic Advantages of Increased Lipophilicity

The transformation into a lipophilic entity allows this compound to interact with the body in a manner distinct from amoxicillin, leading to a more favorable pharmacokinetic profile characterized by enhanced absorption, distribution, and a prolonged half-life.

2.1 Improved Absorption and Systemic Availability While many ester prodrugs are designed to be rapidly hydrolyzed in the gastrointestinal mucosa to release the parent drug, this compound is only partially hydrolyzed during nonenzymatic and first-pass metabolism.[1][3] This partial resistance to immediate breakdown allows significant quantities of the intact, lipophilic ester to be absorbed and appear in systemic circulation.[1][3][4] This is a key differentiator from other ampicillin prodrugs that are almost completely hydrolyzed before reaching the portal circulation.[4]

2.2 Enhanced Tissue Distribution and Penetration The most significant theoretical advantage of this compound's lipophilicity is the enhanced penetration into tissues. Lipophilic compounds can more readily cross the lipid bilayers of cell membranes, allowing for better distribution out of the bloodstream and into various body compartments.

Clinical evidence strongly supports this theory. Following oral administration of this compound, significant levels of amoxicillin were detected in the saliva of subjects.[1][3][4] Conversely, after administering amoxicillin directly, no such levels were found in saliva.[1][4] This finding is a powerful indicator of this compound's ability to facilitate the distribution of the active antibiotic into tissues and fluids that are typically difficult to penetrate. This improved distribution could lead to higher drug concentrations at the site of infection, potentially resulting in greater therapeutic efficacy.[1][3]

2.3 Modified Pharmacokinetic Profile The administration of this compound results in a different plasma concentration curve for the active amoxicillin compared to when amoxicillin itself is administered. The profile is characterized by a lower maximum plasma concentration (Cmax) and a reduced total area under the curve (AUC), but a longer plasma half-life.[1][3][4] This suggests a slower, more sustained release of amoxicillin into the circulation as the this compound prodrug is gradually hydrolyzed in the plasma.

Table 2: Summary of Pharmacokinetic Profile: this compound vs. Amoxicillin Administration

| Parameter | Following Amoxicillin Administration | Following this compound Administration | Theoretical Advantage | Reference |

| Intact Drug in Circulation | Amoxicillin | Significant quantities of intact this compound ester | Prodrug reaches systemic circulation for wider distribution. | [1][3][4] |

| Amoxicillin Cmax (Plasma) | Higher | Lower | May indicate a more sustained release and distribution into tissues rather than a high plasma peak. | [1][3][4] |

| Amoxicillin Half-life (Plasma) | Shorter | Longer | Prolonged therapeutic window and potentially less frequent dosing. | [1][3][4] |

| Amoxicillin in Saliva | Not Detected | Detected | Direct evidence of superior tissue penetration. | [1][3][4] |

Mechanism of Action: A Prodrug Approach

This compound itself does not possess antibacterial activity. Its function is to act as a delivery vehicle, or prodrug, for amoxicillin. Once it has been absorbed and distributed, it is converted to active amoxicillin in the plasma through the hydrolysis of its ester and penicinate bonds.[1][3] The active amoxicillin then exerts its antibacterial effect.

Amoxicillin is a β-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[8] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in creating the peptidoglycan cross-links that give the cell wall its structural integrity.[8][9] By inhibiting this process, amoxicillin causes the cell wall to become defective and unstable, leading to cell lysis and bacterial death.[8][10]

Caption: this compound is hydrolyzed to active Amoxicillin, which inhibits PBPs, disrupting cell wall synthesis and causing bacterial cell lysis.

Key Experimental Protocols

The characterization of this compound involves specific analytical methods to quantify its lipophilicity and stability. While detailed, step-by-step protocols are proprietary, the principles of the methodologies cited in the literature are described below.

4.1 Determination of Lipophilicity (Partition Coefficient) The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. It is a standard measure of lipophilicity, often expressed in its logarithmic form, Log P.

The shake-flask method is the classical approach.

-

Preparation: A solution of this compound is prepared in one of the phases (e.g., water).

-

Partitioning: A known volume of this solution is mixed with a known volume of the second, immiscible solvent (e.g., octanol) in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the solute between the two phases until equilibrium is reached.

-

Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of this compound in the aqueous phase is measured. A common technique is UV-Vis spectrophotometry, measuring absorbance at a specific wavelength (e.g., 270 nm) and comparing it to a standard curve.[4]

-

Calculation: The concentration in the organic phase is determined by mass balance, and the partition coefficient is calculated.

Caption: Workflow for determining the octanol-water partition coefficient (Log P) using the shake-flask method and UV-Vis spectrophotometry.

4.2 Determination of Hydrolysis Rate The stability of the prodrug and its rate of conversion to the active form can be assessed by monitoring the appearance of its hydrolysis byproducts.

For this compound, which is the methoxymethyl ester of hetamoxicillin (an adduct of amoxicillin and acetone), its hydrolysis yields amoxicillin, methanol, and acetone. Nuclear Magnetic Resonance (NMR) spectrometry is a powerful tool for this analysis.

-

Sample Preparation: this compound is dissolved in a suitable solvent system, such as a dimethyl sulfoxide-water mixture, at a known concentration.[4]

-

NMR Analysis: The sample is placed in a 60-MHz NMR spectrometer.[4]

-

Time-Course Monitoring: Spectra are acquired at regular intervals.

-

Signal Integration: The appearance of signals corresponding to the protons of free methanol and free acetone are monitored. The integral of these signals is proportional to their concentration.

-

Rate Calculation: The rate of appearance of these byproducts is used to determine the relative rates of hydrolysis of the ester bond and the acetone adduct, respectively.[4]

Caption: Experimental workflow for determining the hydrolysis rate of this compound using NMR spectrometry to monitor byproducts.

Conclusion

References

- 1. Human pharmacokinetics and disposition of this compound, a lipophilic amoxicillin prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. scilit.com [scilit.com]

- 4. journals.asm.org [journals.asm.org]

- 5. m.jchem.ci.gsrs.ncats.io [m.jchem.ci.gsrs.ncats.io]

- 6. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amoxicillin - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes & Protocols: Sarmoxicillin and Amoxicillin in Advanced Antibiotic Delivery Systems

These application notes provide a comprehensive overview of Sarmoxicillin as a prodrug for Amoxicillin and detail various advanced delivery systems for Amoxicillin. This document is intended for researchers, scientists, and drug development professionals working on the next generation of antibiotic therapies.

Introduction to this compound: An Amoxicillin Prodrug

This compound is a lipophilic prodrug of the widely used β-lactam antibiotic, amoxicillin.[1][2] As the methoxymethyl ester of hetamoxicillin, its chemical modification from an amphoteric to a cationic compound results in a significant 30- to 600-fold increase in lipid partitioning.[1][2] This enhanced lipophilicity is designed to improve the pharmacokinetic profile of amoxicillin.

Following oral administration, this compound is partially hydrolyzed, allowing a significant amount of the intact ester to enter systemic circulation.[1][2] In the plasma, it is converted to the active form, amoxicillin, through the hydrolysis of the acetone penicinate and methoxymethyl ester bonds.[1][2] This prodrug strategy leads to a lower maximum plasma concentration (Cmax) and a longer half-life for the resulting amoxicillin compared to direct administration of amoxicillin, suggesting improved tissue penetration and therapeutic efficacy.[1][2]

Mechanism of Action of Amoxicillin:

Amoxicillin, the active metabolite of this compound, is a moderate-spectrum, bacteriolytic, β-lactam antibiotic.[3][4] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][5][6] Amoxicillin competitively inhibits penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall.[3][7] This disruption of cell wall integrity leads to cell lysis and bacterial death.[3]

Below is a diagram illustrating the conversion of this compound to Amoxicillin and the subsequent mechanism of action.

Advanced Delivery Systems for Amoxicillin

Given that this compound's primary function is to enhance the delivery of amoxicillin, it is pertinent to explore other advanced delivery systems designed to improve amoxicillin's therapeutic index. These systems aim to protect the drug from degradation, provide sustained release, and target the site of infection.

Encapsulating amoxicillin into nanoparticles can protect it from degradation in the acidic environment of the stomach, improve bioavailability, and allow for sustained release.[5][6] Various types of nanoparticles have been investigated for amoxicillin delivery, including polymeric nanoparticles and lipid nanoparticles.[5][6][8]

Quantitative Data for Amoxicillin Nanoparticle Formulations:

| Formulation Type | Particle Size (nm) | Encapsulation Efficiency (%) | Loading Capacity (%) | Drug Release Profile | Reference |

| Sodium Alginate-Polyvinyl Alcohol (NaAlg-PVA) Nanoparticles | 513.96 ± 19.46 | 43.66 ± 3.30 | 12.06 ± 0.83 | Biphasic: 18% burst release in 2h, sustained release over 22h | [9] |

| Magnetite-Humic Acid Nanoparticles | Not Specified | 40.66 | 15.39 | pH-dependent: Higher release at acidic pH (2.8) vs. neutral pH (7.4) | [10] |

| Liposomes (Microfluidic Method, Formulation 1) | ~130 | 77.43 ± 0.1 | Not Specified | 90% release within 72h | [11][12] |

| Liposomes (Microfluidic Method, Formulation 2) | ~130 | 78.3 ± 2.39 | Not Specified | 90% release within 72h | [12] |

Hydrogels, particularly superporous hydrogels, have been explored as carriers for amoxicillin to target gastric infections like those caused by Helicobacter pylori.[13] These systems can be designed for drug dispersion or conjugation, affecting the release mechanism.

Quantitative Data for Amoxicillin Hydrogel Formulations:

| Formulation Type | Release Mechanism | Release Profile | Key Finding | Reference |

| Drug-Dispersed Glycol Chitosan Superporous Hydrogel | Diffusion | Faster Release | Dependent on network mesh size and cross-linking density. | [13] |

| Drug-Conjugated Glycol Chitosan Superporous Hydrogel | Hydrolysis | Slower, Prolonged Release | Slower release kinetics prolongs the drug delivery effect. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and characterization of amoxicillin delivery systems.

This protocol is adapted for the production of amoxicillin-loaded lipid nanoparticles (LNPs).[5][6]

Workflow Diagram:

Materials:

-

Amoxicillin

-

Lipid (e.g., cetyl palmitate)

-

Surfactant (e.g., Tween 80)

-

Organic solvent (e.g., dichloromethane)

-

Stabilizer (e.g., polyvinyl alcohol)

-

Deionized water

Procedure:

-

Preparation of the Aqueous Phase: Dissolve amoxicillin in deionized water to create the internal aqueous phase.

-

Preparation of the Organic Phase: Dissolve the lipid and surfactant in the organic solvent.

-

Formation of the Primary Emulsion (w/o): Add the internal aqueous phase to the organic phase and homogenize at high speed to form a water-in-oil emulsion.

-

Formation of the Double Emulsion (w/o/w): Add the primary emulsion to an external aqueous phase containing a stabilizer. Sonicate the mixture to form the double emulsion.

-

Solvent Evaporation: Stir the double emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid lipid nanoparticles.

-

Purification: Wash the nanoparticle suspension by centrifugation to remove excess surfactant and unencapsulated drug.

-

Lyophilization: Freeze-dry the purified nanoparticles for long-term storage.

Workflow Diagram:

Procedure:

-

Centrifuge a known amount of the amoxicillin-loaded nanoparticle suspension to separate the nanoparticles from the aqueous medium.[12]

-

Carefully collect the supernatant, which contains the unencapsulated ("free") amoxicillin.

-

Quantify the amount of amoxicillin in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculate the Encapsulation Efficiency (EE) and Loading Capacity (LC) using the following equations:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

-

This protocol assesses the release of amoxicillin from a delivery system over time in simulated physiological conditions.

Procedure:

-

Disperse a known amount of amoxicillin-loaded nanoparticles in a release medium (e.g., Simulated Body Fluid (SBF) at pH 7.4 or an acidic buffer at pH 4.0 to mimic infection sites).[14]

-

Place the dispersion in a dialysis bag or use a sample-and-separate method.

-

Incubate the system at a constant temperature (e.g., 37°C) with continuous stirring.

-

At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the concentration of amoxicillin in the collected samples using HPLC or UV-Vis spectroscopy.

-

Plot the cumulative percentage of drug released versus time to obtain the release profile.

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[15][16][17] This protocol uses the broth microdilution method.

Procedure:

-

Prepare a two-fold serial dilution of the amoxicillin formulation in a 96-well microtiter plate containing a suitable bacterial growth medium.

-

Inoculate each well with a standardized bacterial suspension (e.g., ~5 x 10^5 cells/mL).[15]

-

Include a positive control (bacteria with no drug) and a negative control (medium with no bacteria).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of the amoxicillin formulation in which no turbidity (bacterial growth) is observed.[15]

Signaling Pathways and Cellular Interactions

The primary interaction of amoxicillin is with bacterial enzymes. However, when considering delivery systems, the interaction with host cells is crucial for assessing biocompatibility and potential toxicity.

In vitro cell viability studies are a primary step to evaluate the toxicity of drug delivery systems.[5][6] Cell lines such as human fibroblasts (e.g., L929) and gastric cells (e.g., MKN-74) are often used.[5][6] Assays like the MTT or AlamarBlue assay can be used to quantify cell viability after exposure to the nanoparticle formulations.

Below is a diagram representing a typical cytotoxicity testing workflow.

References

- 1. Human pharmacokinetics and disposition of this compound, a lipophilic amoxicillin prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human pharmacokinetics and disposition of this compound, a lipophilic amoxicillin prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pexacy.com [pexacy.com]

- 4. Amoxicillin - Wikipedia [en.wikipedia.org]

- 5. Delivering amoxicillin at the infection site – a rational design through lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. nano.ucsd.edu [nano.ucsd.edu]

- 9. Novel amoxicillin nanoparticles formulated as sustained release delivery system for poultry use - PubMed [pubmed.ncbi.nlm.nih.gov]